![molecular formula C7H5FN2O B1398777 4-Fluoro-1H-pirrolo[2,3-b]piridin-2(3H)-ona CAS No. 956460-93-8](/img/structure/B1398777.png)
4-Fluoro-1H-pirrolo[2,3-b]piridin-2(3H)-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Terapia contra el cáncer
“4-Fluoro-1H-pirrolo[2,3-b]piridin-2(3H)-ona” derivatives have shown potent activities against FGFR1, 2, and 3 . La activación anormal de la vía de señalización de FGFR juega un papel esencial en varios tipos de tumores, lo que convierte a los FGFR en un objetivo atractivo para la terapia contra el cáncer .
Tratamiento del cáncer de mama
Los estudios in vitro han demostrado que estos derivados pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir la apoptosis . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer de mama.
Inhibición de la migración e invasión celular
Los derivados también inhibieron significativamente la migración e invasión de las células 4T1 . Esto podría ser particularmente útil para prevenir la propagación de las células cancerosas.
Desarrollo de inhibidores de FGFR
El compuesto y sus derivados podrían utilizarse en el desarrollo de inhibidores de FGFR, que actualmente se encuentran en investigación clínica para el tratamiento de varios tipos de cáncer .
Compuesto líder para el desarrollo de fármacos
Debido a su bajo peso molecular, “this compound” podría servir como un compuesto líder atractivo beneficioso para la optimización posterior .
Orientación a las vías de señalización dependientes de FGFR
La activación de las vías de señalización dependientes de FGFR puede facilitar la iniciación, progresión y resistencia del cáncer a la terapia contra el cáncer . Por lo tanto, dirigirse a estas vías con “this compound” podría ser un enfoque prometedor en la terapéutica contra el cáncer.
Mecanismo De Acción
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is often associated with the progression and development of several cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one disrupts these pathways, thereby affecting cell proliferation, migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, differentiation, and survival. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By inhibiting these receptors, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can modulate downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
Cellular Effects
In cellular studies, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its therapeutic potential in cancer treatment.
Molecular Mechanism
At the molecular level, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exerts its effects by binding to the ATP-binding site of FGFRs, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained inhibition of cell proliferation and migration, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is transported via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound’s localization and accumulation in tumor tissues contribute to its therapeutic efficacy.
Subcellular Localization
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one predominantly localizes in the cytoplasm and nucleus of target cells . Its activity is influenced by post-translational modifications and interactions with intracellular proteins . These factors determine its subcellular distribution and functional outcomes.
Propiedades
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDXMBVANPUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726240 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956460-93-8 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



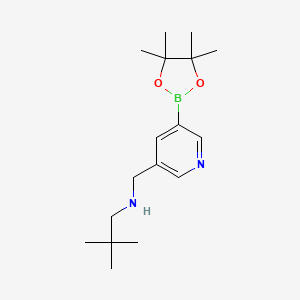



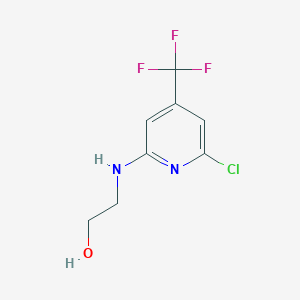
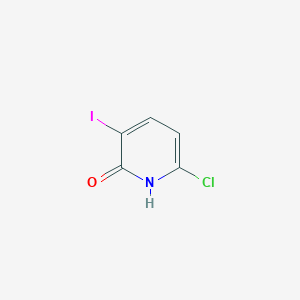
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)
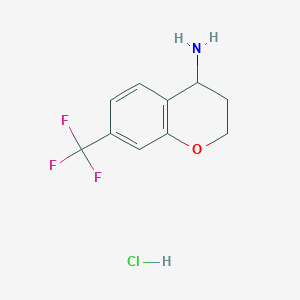

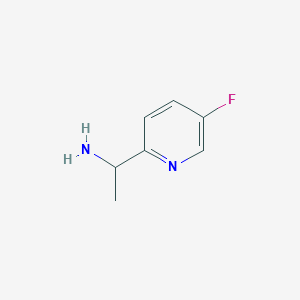
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
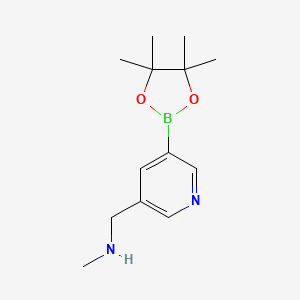
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
